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Compound of Interest |

Compound Name: 2-Methoxythiophene
CAS No.: 130410-20-7
Cat. No.: B143748
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-
methoxythiophene, a key heterocyclic compound with significant potential in the development
of novel electronic materials and pharmaceuticals. This document summarizes key quantitative
data, details relevant experimental and computational protocols, and visualizes the underlying
processes to facilitate a deeper understanding for researchers and professionals in the field.
While early experimental studies on the electronic properties of the 2-methoxythiophene
monomer are not extensively documented in publicly available literature, this guide
consolidates the most relevant theoretical and experimental information to date, with a focus on
both the monomer and its corresponding polymer.

Electronic Properties of 2-Methoxythiophene
Monomer

Recent theoretical studies utilizing computational quantum chemistry methods have provided
significant insights into the electronic characteristics of the 2-methoxythiophene molecule.
These calculations are crucial for predicting its behavior in various applications.
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Calculated Electronic Properties

The following table summarizes the key electronic properties of 2-methoxythiophene
calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-
311++G(d,p) basis set, as well as the Hartree-Fock (HF) method with the same basis set.
These computational approaches are standard for predicting molecular electronic structure.

DFTI/B3LYPI/6-

Property 311++G(d,p) HF/6-311++G(d,p) Unit
HOMO Energy -5.79 -8.45 eV
LUMO Energy -0.42 2.23 eV
Energy Gap (AE) 5.37 10.68 eV
lonization Potential (1) 5.79 8.45 eV
Electron Affinity (A) 0.42 -2.23 eV
Dipole Moment 1.99 2.24 Debye
Electronegativity (X) 3.105 3.11 eV
Chemical Hardness » 685 & 34 Y
()

Chemical Softness (S) 0.186 0.093 ev-t
Chemical Potential () -3.105 -3.11 eV

Computational Methodology

The theoretical data presented above were obtained through computational modeling, a
standard practice in modern chemical research for predicting molecular properties.

Workflow for Computational Analysis of 2-Methoxythiophene:

© 2026 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b143748/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-electronic-properties-of-2-methoxythiophene
https://www.benchchem.com/product/b143748/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-electronic-properties-of-2-methoxythiophene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exp!oratpry

Check Availability & Pricing

Computational Setup
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Polymer Synthesis
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of 2-Methoxythiophene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143748/docs#an-in-depth-technical-guide-to-the-
electronic-properties-of-2-methoxythiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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